Cas no 886945-44-4 (N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide)

N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide is a synthetic organic compound featuring a multifunctional structure incorporating nitrophenyl, phenylpiperazine, and pyridinyl moieties linked via an ethanediamide backbone. This compound is of interest in medicinal chemistry due to its potential as a pharmacophore for targeting specific biological pathways. The presence of both electron-withdrawing (nitrophenyl) and electron-donating (phenylpiperazine) groups may enhance binding affinity and selectivity in receptor interactions. Its structural complexity allows for versatility in derivatization, making it a valuable intermediate for drug discovery and biochemical research. The compound's stability and solubility profile further support its utility in experimental applications.
N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide structure
886945-44-4 structure
Product Name:N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide
CAS No:886945-44-4
MF:C25H26N6O4
MW:474.511744976044
CID:5476927
Update Time:2025-06-10

N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide Chemical and Physical Properties

Names and Identifiers

    • N'-(4-nitrophenyl)-N-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]oxamide
    • N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide
    • Inchi: 1S/C25H26N6O4/c32-24(25(33)28-20-8-10-22(11-9-20)31(34)35)27-18-23(19-5-4-12-26-17-19)30-15-13-29(14-16-30)21-6-2-1-3-7-21/h1-12,17,23H,13-16,18H2,(H,27,32)(H,28,33)
    • InChI Key: HVARJEVVLDSTMI-UHFFFAOYSA-N
    • SMILES: C(NCC(N1CCN(C2=CC=CC=C2)CC1)C1=CC=CN=C1)(=O)C(NC1=CC=C([N+]([O-])=O)C=C1)=O

N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide Pricemore >>

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N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide Related Literature

Additional information on N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide

Introduction to N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide (CAS No. 886945-44-4)

N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide, a compound with the CAS number 886945-44-4, represents a significant advancement in the field of pharmaceutical chemistry. This intricate molecular structure, characterized by its dual amide linkage and aromatic heterocyclic moieties, positions it as a promising candidate for further exploration in drug discovery and development. The compound's unique combination of a 4-nitrophenyl group and a pyridin-3-yl substituent on an ethylethanediamide backbone suggests potential applications in modulating biological pathways associated with neurological and cardiovascular diseases.

The synthesis of N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The use of 4-nitrophenyl as a key aromatic component not only contributes to the compound's stability but also enhances its binding affinity to specific biological targets. Additionally, the incorporation of a pyridin-3-yl group introduces a further layer of complexity, enabling interactions with proteins and enzymes that are critical in disease mechanisms.

In recent years, there has been growing interest in the development of small molecules that can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. The presence of a piperazine moiety in N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide suggests potential activity in these systems. Piperazine derivatives are well-known for their ability to interact with various neurotransmitter receptors, making them valuable tools in the treatment of conditions such as depression, anxiety, and Parkinson's disease. The current research landscape indicates that compounds with similar structures may offer novel therapeutic approaches.

The role of computational chemistry and molecular modeling has been instrumental in understanding the pharmacological properties of N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide. Advanced simulation techniques have allowed researchers to predict binding affinities and identify potential drug candidates with high accuracy. These studies have highlighted the compound's potential as an antagonist or partial agonist at various receptors, including those for dopamine and serotonin. Such insights are crucial for designing targeted therapies that can address specific pathological conditions more effectively.

Evidence from preclinical studies indicates that N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-yl)ethylethanediamide exhibits promising pharmacological activity. In vitro assays have demonstrated its ability to modulate receptor activity and interfere with signaling pathways associated with neurological disorders. Furthermore, animal models have shown that the compound can produce effects similar to those observed with known therapeutic agents, suggesting its potential as a lead compound for further development. These findings are particularly encouraging given the increasing demand for innovative treatments in the field of neurology.

The development of new pharmaceuticals is often hampered by challenges such as poor solubility, low bioavailability, and adverse side effects. However, N-(4-nitrophenyl)-N'-2-(4-phenylpiperazin-1-yl)-2-(pyridin-3-ylolethylethanediamide has shown some advantages in this regard. Its molecular structure allows for interactions with biological targets without causing significant off-target effects, which is a critical consideration in drug design. Additionally, modifications to its chemical framework may enhance its pharmacokinetic properties, making it more suitable for clinical use.

The future direction of research on N-(4-nitrophenyl)-N'-2-(4-phenoxy)piperazinopropionamide (CAS No. 88694544) will likely focus on optimizing its chemical properties and exploring its therapeutic potential further. Investigating its effects on various disease models will be essential to determine its clinical relevance. Collaborative efforts between academic researchers and pharmaceutical companies will be crucial in translating these findings into tangible benefits for patients.

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